molecular formula C16H19NO2 B8354276 2-Dimethylaminomethylene-5-p-tolyl-cyclohexane-1,3-dione

2-Dimethylaminomethylene-5-p-tolyl-cyclohexane-1,3-dione

Cat. No. B8354276
M. Wt: 257.33 g/mol
InChI Key: MAIUHSRXGDGTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592430B2

Procedure details

The title compound was prepared from 5-p-tolyl-cyclohexane-1,3-dione (1.0 g, 4.85 mmol), example 1/c, and N,N-dimethylformamide dimethylacetal (5 ml), following the procedure described for 5-(4-chloro-phenyl)-2-dimethylaminomethylene-cyclohexane-1,3-dione (example 2/a stage 1) except that the reaction was stirred at ambient temperature for 16 h.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([CH:7]2[CH2:12][C:11](=[O:13])[CH2:10][C:9](=[O:14])[CH2:8]2)=[CH:3][CH:2]=1.CO[CH:18](OC)[N:19]([CH3:21])[CH3:20].ClC1C=CC(C2CC(=O)C(=CN(C)C)C(=O)C2)=CC=1>>[CH3:18][N:19]([CH:21]=[C:10]1[C:9](=[O:14])[CH2:8][CH:7]([C:4]2[CH:3]=[CH:2][C:1]([CH3:15])=[CH:6][CH:5]=2)[CH2:12][C:11]1=[O:13])[CH3:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1CC(CC(C1)=O)=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1CC(C(C(C1)=O)=CN(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 16 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C)C=C1C(CC(CC1=O)C1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.